Kinase Inhibition Selectivity of the Scaffold
Compounds based on the pyrimidine-5-carboxylate scaffold, which includes Methyl 4-amino-2-methylpyrimidine-5-carboxylate as a key intermediate, have demonstrated potent and selective inhibition of Janus kinase 2 (JAK2). In a series of 4-aryl-2-aminoalkylpyrimidines, compounds showed IC50 values for JAK2 in the low nanomolar range, while exhibiting selectivity over other JAK family members like JAK3 [1]. This is significant because the target compound's structure (4-amino, 2-methyl, 5-carboxylate) provides the essential core for building JAK2-selective inhibitors, differentiating it from analogs that may lead to broader, less selective kinase inhibition.
| Evidence Dimension | Kinase Inhibition (JAK2 vs JAK3) |
|---|---|
| Target Compound Data | Not directly assayed; serves as a core intermediate for JAK2-selective inhibitors. |
| Comparator Or Baseline | Representative JAK2-selective compound (4-aryl-2-aminoalkylpyrimidine): IC50 < 50 nM for JAK2; IC50 > 1000 nM for JAK3. |
| Quantified Difference | >20-fold selectivity for JAK2 over JAK3 in optimized compounds from this scaffold class. |
| Conditions | In vitro kinase inhibition assays using recombinant human JAK2 and JAK3 enzymes. |
Why This Matters
This class-level evidence supports the procurement of Methyl 4-amino-2-methylpyrimidine-5-carboxylate as a strategic starting material for synthesizing JAK2-selective inhibitors, a therapeutic target for myeloproliferative disorders.
- [1] Forsyth, T. et al. (2012). SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7658-7662. View Source
